3-Aminofuran-2-carboxamide

Description

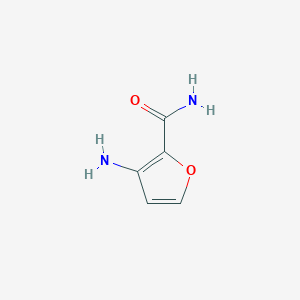

3-Aminofuran-2-carboxamide is a heterocyclic compound featuring a furan ring substituted with an amino group at position 3 and a carboxamide group at position 2. Its molecular formula is C₅H₅N₂O₂, with a molecular weight of 127.10 g/mol (unmodified base compound). Derivatives such as this compound Trifluoroacetate (CAS: 2006278-40-4) are commercially available for pharmaceutical research, with enhanced solubility due to the trifluoroacetate counterion .

Properties

IUPAC Name |

3-aminofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUYCAPUTBYCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminofuran-2-carboxamide typically involves the condensation of carboxylic acids with amines. One common method is the amidation of carboxylic acid substrates using catalytic or non-catalytic processes . For instance, the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing metal-based catalysis to enhance yield and efficiency. The use of environmentally benign reagents and conditions is often prioritized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Aminofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s furan ring is particularly reactive, making it susceptible to electrophilic substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce furan-2-carboxylic acid derivatives .

Scientific Research Applications

3-Aminofuran-2-carboxamide has a wide range of applications in scientific research:

Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular damage.

Mechanism of Action

The mechanism of action of 3-Aminofuran-2-carboxamide involves its ability to scavenge free radicals and act as an antioxidant. The compound interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues . Additionally, its role as a co-substrate in hydroxylation reactions involves the transfer of hydroxyl groups to phenolic substrates, facilitated by specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Analogues

- 3-Amino-N-phenyl-1-benzofuran-2-carboxamide (CAS: MFCD02140271) Structure: Features a fused benzene ring to the furan core, with an N-phenyl carboxamide substituent. Molecular Formula: C₁₅H₁₂N₂O₂. This structural modification may improve metabolic stability compared to the simpler furan derivative .

- 3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide (CAS: 397881-02-6) Structure: Similar to the above but with a p-tolyl (4-methylphenyl) group on the carboxamide. Molecular Formula: C₁₆H₁₄N₂O₂. Key Differences: The methyl group enhances lipophilicity (clogP ~3.2 vs. ~2.8 for the phenyl analogue), which could influence blood-brain barrier penetration .

Table 1: Benzofuran Analogues vs. 3-Aminofuran-2-carboxamide

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| This compound | C₅H₅N₂O₂ | 127.10 | Furan core, minimal steric bulk |

| N-Phenyl benzofuran analogue | C₁₅H₁₂N₂O₂ | 244.27 | Enhanced aromatic interactions |

| N-(4-Methylphenyl) analogue | C₁₆H₁₄N₂O₂ | 258.30 | Increased lipophilicity |

Functional Group-Modified Derivatives

- 3-(Boc-amino)furan-2-carboxamide (CAS: 655255-07-5) Structure: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. Molecular Formula: C₁₀H₁₅N₃O₃. Key Differences: The Boc group stabilizes the amine during synthesis, enabling selective deprotection for further functionalization .

- Methyl 3-aminobenzofuran-2-carboxylate (CAS: MFCD00466275) Structure: Ester derivative with a methyl group replacing the carboxamide. Molecular Formula: C₁₀H₉NO₃. Key Differences: The ester group increases electrophilicity, making it more reactive toward nucleophiles compared to the carboxamide .

Heterocyclic Analogues

- 3-Aminothiophene-2-carboxamide Structure: Replaces the furan oxygen with sulfur (thiophene ring). Key Differences: Thiophene’s higher aromaticity and electron-rich nature may alter binding affinity in biological targets compared to furan .

- 3-Aminotetrahydrofuran-3-carboxylic Acid Structure: Tetrahydrofuran (saturated) ring with amino and carboxylic acid groups.

Table 2: Heterocyclic Analogues

| Compound | Core Structure | Functional Groups | Key Property |

|---|---|---|---|

| This compound | Furan | Amino, carboxamide | Planar, moderate solubility |

| 3-Aminothiophene-2-carboxamide | Thiophene | Amino, carboxamide | Enhanced electron density |

| 3-Aminotetrahydrofuran-3-carboxylic Acid | Tetrahydrofuran | Amino, carboxylic acid | Non-planar, higher solubility |

Salt and Acid Derivatives

- This compound Trifluoroacetate (CAS: 2006278-40-4) Molecular Formula: C₅H₅N₂O₂·C₂HF₃O₂. Key Differences: The trifluoroacetate salt improves aqueous solubility, facilitating biological assays .

- 3-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride (CAS: 944467-87-2) Structure: Aminomethyl substituent with a carboxylic acid and HCl salt. Molecular Formula: C₆H₈ClNO₃. Key Differences: The charged hydrochloride salt enhances crystallinity and storage stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.